molecular formula C16H11N3O3 B5455170 3-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

3-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole

Cat. No.: B5455170
M. Wt: 293.28 g/mol
InChI Key: AUEPCLFFCRPVTJ-IZZDOVSWSA-N
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Description

3-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of an oxadiazole ring substituted with a nitrophenyl group and a phenylethenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzohydrazide with cinnamaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenylethenyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole varies depending on its application:

    Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific molecular pathways or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-nitrophenyl)-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone
  • 4-nitrophenyl chloroformate
  • 2-nitrobenzaldehyde

Uniqueness

3-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole stands out due to its unique combination of a nitrophenyl group and a phenylethenyl group attached to the oxadiazole ring. This structural arrangement imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-nitrophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-19(21)14-9-7-13(8-10-14)16-17-15(22-18-16)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEPCLFFCRPVTJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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